

Spectroscopic Data for 2,3,5-trimethyl-6-bromopyridine: A Technical Overview

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Compound of Interest

Compound Name: 2,3,5-Trimethyl-6-bromopyridine

Cat. No.: B1512940

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Despite a comprehensive search of available scientific literature and spectral databases, detailed experimental spectroscopic data (NMR, IR, MS) for **2,3,5-trimethyl-6-bromopyridine** could not be located. While the synthesis of this compound is mentioned in chemical literature, the corresponding characterization data has not been made publicly available.

This guide, therefore, outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. It also provides a standardized experimental protocol for acquiring the necessary data, which can be utilized by researchers in possession of a sample of **2,3,5-trimethyl-6-bromopyridine**.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2,3,5-trimethyl-6-bromopyridine**. These predictions are based on established chemical shift and fragmentation patterns observed in analogous substituted pyridines.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.3 - 7.5	s	1H	H-4 (aromatic)
~ 2.4 - 2.6	s	3H	C-2 Methyl
~ 2.2 - 2.4	s	3H	C-3 Methyl
~ 2.1 - 2.3	s	3H	C-5 Methyl

Note: The exact chemical shifts are influenced by the solvent used for analysis. The proximity of the methyl groups may lead to slight variations in their chemical shifts.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 158 - 162	C-6 (C-Br)
~ 155 - 159	C-2
~ 138 - 142	C-4
~ 130 - 134	C-3
~ 128 - 132	C-5
~ 22 - 25	C-2 Methyl
~ 18 - 21	C-3 Methyl
~ 16 - 19	C-5 Methyl

Note: Carbon atoms attached to bromine (C-6) are expected to be significantly deshielded. The chemical shifts of the methyl carbons can vary based on their position on the pyridine ring.

Table 3: Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Functional Group
3100 - 3000	C-H stretch (aromatic)
2980 - 2850	C-H stretch (aliphatic)
1600 - 1550	C=C stretch (aromatic ring)
1470 - 1430	C=N stretch (aromatic ring)
1100 - 1000	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
213/215	[M] ⁺ Molecular ion peak (showing isotopic pattern for Br)
198/200	[M - CH ₃] ⁺
134	[M - Br] ⁺

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

For researchers aiming to acquire and confirm the spectroscopic data for **2,3,5-trimethyl-6-bromopyridine**, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3,5-trimethyl-6-bromopyridine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a spectrometer operating at a frequency of 400 MHz or higher.
 - Acquire the spectrum at room temperature.

- Set the spectral width to cover the range of -2 to 12 ppm.
- Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- Process the data with a line broadening of 0.3 Hz.
- ¹³C NMR Acquisition:
 - Use the same sample prepared for ¹H NMR.
 - Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
 - Employ proton decoupling (e.g., Waltz-16).
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) to obtain adequate signal intensity.
 - Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
 - Thin Film (if liquid): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:

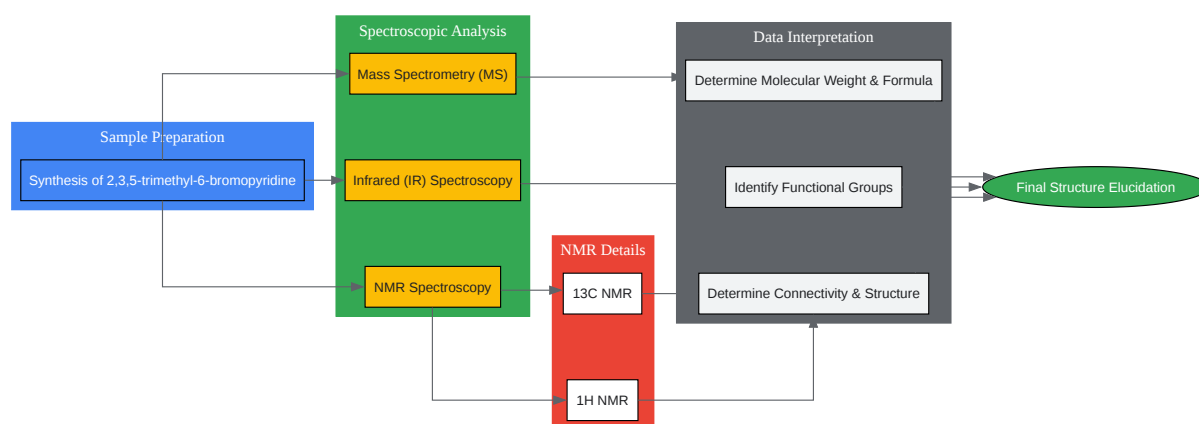
- Use a Fourier Transform Infrared (FTIR) spectrometer.
- Record the spectrum over the range of 4000 to 400 cm^{-1} .
- Co-add at least 16 scans to improve the signal-to-noise ratio.
- Perform a background scan of the empty sample compartment or the salt plates before running the sample.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer.
- Ionization Method:
 - Electron Ionization (EI): This is a common method for volatile and thermally stable compounds and will provide information on fragmentation patterns.
 - Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are useful for confirming the molecular weight with less fragmentation.
- Data Acquisition:
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Ensure the instrument resolution is sufficient to observe the isotopic pattern of bromine.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like **2,3,5-trimethyl-6-bromopyridine** using the primary spectroscopic techniques.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational framework for the spectroscopic analysis of **2,3,5-trimethyl-6-bromopyridine**. The acquisition and publication of the actual experimental data by researchers would be a valuable contribution to the chemical science community.

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